molecular formula C13H16O3 B13625784 Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13625784
M. Wt: 220.26 g/mol
InChI Key: SRNKYVMBDRUAEX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides under controlled conditions. One common method involves the use of Grignard reagents, where the 3,4-dimethylphenyl magnesium bromide reacts with an epoxide to form the desired oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

  • Methyl 3-(3,4-dimethylphenyl)-2-oxirane-2-carboxylate
  • Methyl 3-(3,5-dimethylphenyl)-3-methyloxirane-2-carboxylate

Comparison: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is unique due to the specific positioning of the dimethylphenyl group, which influences its reactivity and applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-8-5-6-10(7-9(8)2)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3

InChI Key

SRNKYVMBDRUAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(O2)C(=O)OC)C)C

Origin of Product

United States

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